(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Overview
Description
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine compound known for its unique structural properties. It is often used in the synthesis of chiral catalysts and ligands due to its ability to induce chirality in chemical reactions. The compound’s structure consists of two ethylenediamine groups attached to two 2,4,6-trimethylphenyl groups, making it a valuable tool in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of substituted ethylenediamine derivatives.
Scientific Research Applications
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound’s chiral centers interact with substrates and reagents, facilitating the formation of enantiomerically enriched products. This interaction often involves coordination with metal ions or other catalytic species, influencing the reaction pathway and outcome.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine
- (1S,2S)-1,2-Di-1-naphthylethylenediamine
- (1S,2S)-1,2-Diphenylethylenediamine
Uniqueness
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is unique due to its specific structural arrangement and the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRHFMYIXTNMC-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461386 | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186769-18-6 | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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